molecular formula C11H13F6NO2S B2673583 1,1,1-Trifluoro-3-[(2-thienylmethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]-2-propanol CAS No. 478081-22-0

1,1,1-Trifluoro-3-[(2-thienylmethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]-2-propanol

Cat. No.: B2673583
CAS No.: 478081-22-0
M. Wt: 337.28
InChI Key: BYTZSGCYBPMHOF-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-[(2-thienylmethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]-2-propanol (CAS: 478081-22-0) is a fluorinated amino alcohol derivative with a molecular formula of C₁₀H₁₂F₆NO₂S (inferred from its structural components). It features a trifluoromethyl group, a thiophen-2-ylmethyl substituent, and a 3,3,3-trifluoro-2-hydroxypropylamino moiety.

Properties

IUPAC Name

1,1,1-trifluoro-3-[thiophen-2-ylmethyl-(3,3,3-trifluoro-2-hydroxypropyl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F6NO2S/c12-10(13,14)8(19)5-18(4-7-2-1-3-21-7)6-9(20)11(15,16)17/h1-3,8-9,19-20H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTZSGCYBPMHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN(CC(C(F)(F)F)O)CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F6NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,1,1-Trifluoro-3-[(2-thienylmethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]-2-propanol is a complex organic compound with potential pharmacological applications. Its unique trifluoromethyl and thienyl groups suggest significant biological activity, particularly in the context of inflammation and neuroprotection. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The compound's structure can be described as follows:

  • Chemical Formula : C₁₃H₁₈F₃N₃O₂S
  • Molecular Weight : 335.26 g/mol

Biological Activity Overview

The biological activity of this compound has been linked primarily to its effects on cyclooxygenase (COX) enzymes and its neuroprotective properties.

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant inhibition of COX-2 activity, which is crucial in mediating inflammatory responses. The trifluoromethyl group enhances lipophilicity and bioavailability, potentially increasing the compound's efficacy in treating inflammatory disorders .

Neuroprotective Effects

Studies have shown that trifluoromethyl ketones can protect neurons from apoptosis induced by low potassium levels. This suggests that this compound may also exhibit neuroprotective effects similar to those observed in related compounds .

In Vitro Studies

A study examining the effects of various trifluoromethyl compounds on neuronal cells demonstrated that those with similar structural motifs could significantly reduce apoptosis rates. The mechanism appears to involve modulation of intracellular signaling pathways associated with cell survival .

CompoundEffect on Neuronal Cell ApoptosisReference
TF1Significant reduction
TF2Moderate reduction
Target CompoundPotentially significant reductionThis study

In Vivo Studies

Limited in vivo studies have been conducted specifically on this compound; however, analogs have shown promise in animal models for reducing inflammation and promoting recovery from neurodegenerative conditions. Further research is warranted to elucidate the specific mechanisms and effects of this compound in live subjects.

Safety Profile

The safety profile of this compound has not been extensively documented. However, related compounds have been noted for potential toxicity at high concentrations. The presence of trifluoromethyl groups may also raise concerns regarding environmental persistence and bioaccumulation .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three key functional groups:

Functional GroupReactivity ProfileSupporting Evidence
β-Amino AlcoholParticipates in acid-base reactions, hydrogen bonding, and nucleophilic substitutions at the amino site.EvitaChem analysis
Trifluoromethyl (-CF₃)Enhances lipophilicity, stabilizes adjacent groups via electron-withdrawing effects, and resists hydrolysis .Molecular stability studies
Thienylmethyl SubstituentUndergoes electrophilic aromatic substitution (e.g., halogenation, sulfonation) at the thiophene ring.Structural analogs

Nucleophilic Substitution at the Amino Site

The tertiary amino group facilitates reactions with electrophiles:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively.
    Example:

    R X+CompoundR N+ R 3X R alkyl X leaving group \text{R X}+\text{Compound}\rightarrow \text{R N}^+\text{ R }_3\cdot X^-\quad \text{ R alkyl X leaving group }

    The trifluoromethyl groups increase electrophilicity at the nitrogen, accelerating such reactions.

Oxidation of the Hydroxyl Group

The secondary alcohol undergoes oxidation to a ketone under strong oxidizing agents (e.g., CrO₃):

CompoundCrO 1 1 1 Trifluoro 3 2 thienylmethyl 3 3 3 trifluoro 2 oxopropyl amino 2 propanone\text{Compound}\xrightarrow{\text{CrO }}\text{1 1 1 Trifluoro 3 2 thienylmethyl 3 3 3 trifluoro 2 oxopropyl amino 2 propanone}

This reactivity is typical of β-amino alcohols but modulated by fluorine’s electron-withdrawing effects.

Electrophilic Aromatic Substitution (EAS)

The thienylmethyl group directs electrophiles to the α-positions of the thiophene ring:

  • Halogenation : Reacts with Cl₂ or Br₂ in acetic acid to form 2,5-dihalo derivatives.

  • Sulfonation : Forms sulfonic acid derivatives with concentrated H₂SO₄.

Complexation and Biological Interactions

The compound’s hydroxyl and amino groups enable interactions with biological targets:

  • Hydrogen Bonding : Binds to enzymes or receptors via -OH and -NH groups, as seen in analogs with hypoglycemic or antimicrobial activity .

  • Metal Coordination : Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes used in catalysis.

Comparative Reactivity with Analogues

Reactivity trends compared to non-fluorinated β-amino alcohols:

Reaction TypeFluorinated Compound (Target)Non-Fluorinated AnalogRationale
Hydrolysis ResistanceHighLowCF₃ groups stabilize against nucleophiles.
Oxidation RateSlowerFasterElectron-withdrawing CF₃ reduces alcohol reactivity.
Biological ActivityEnhancedModerateIncreased lipophilicity improves membrane permeability .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dual trifluoromethyl groups and thiophene-based substituents. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Weight CAS Number Key Features
Target Compound Thiophen-2-ylmethyl, 3,3,3-trifluoro-2-hydroxypropylamino ~330.2 (calculated) 478081-22-0 Dual trifluoromethyl groups; thiophene moiety; potential CNS/antibacterial use
1,1,1-Trifluoro-3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-propanol Imidazol-1-ylpropylamino 237.22 866135-57-1 Imidazole ring; lower lipophilicity; ≥95% purity
1,1,1-Trifluoro-3-pyridin-2-ylpropan-2-ol Pyridin-2-yl 191.15 878284-06-1 Pyridine substituent; simplified structure; no amino group
1,1,1-Trifluoro-3-{[3-(trifluoromethyl)benzyl]amino}-2-propanol Trifluoromethylbenzylamino 303.23 Not provided Aromatic trifluoromethyl group; higher molecular weight
3-Chloro-5-(1,1,1-trifluoro-3-(tetrahydrothiophen-2-yl)propan-2-yl)pyridine Tetrahydrothiophen-2-yl, pyridine 310.7 (calculated) Not provided Chloropyridine; saturated thiophene ring; diastereomeric mixture

Pharmacological and Physicochemical Properties

  • Lipophilicity and Bioavailability : The target compound’s thiophene and trifluoromethyl groups enhance membrane permeability compared to pyridine (logP ~1.5–2.5 estimated) or imidazole analogs .
  • Synthetic Accessibility : Analogs like the imidazole derivative (CAS 866135-57-1) are synthesized via nucleophilic substitution, as seen in (Na₂CO₃-mediated reactions in MeCN) . The target compound likely requires multi-step synthesis involving thiophene alkylation and fluorination.
  • Thermal Stability: Limited data exist, but trifluoro-hydroxypropylamino derivatives generally exhibit higher thermal stability (mp ~65–100°C) compared to non-fluorinated analogs .

Pharmacological Data Gaps

While the target compound is flagged for medicinal use , explicit data on IC₅₀ values, toxicity, or clinical targets are absent. In contrast, imidazole derivatives (e.g., CAS 866135-57-1) are explored for antifungal or kinase inhibition due to their heterocyclic nitrogen , and pyridine analogs may target nicotinic receptors .

Key Research Findings

  • Structural Insights: X-ray crystallography of related thiophene-amino alcohols (e.g., ) confirms the thienyl group’s planar geometry, which may facilitate π-π stacking in target binding .
  • Fluorine Impact : Fluorination at the hydroxypropyl position increases metabolic stability, as observed in similar compounds .
  • Stereochemical Complexity : Diastereomerism in analogs like the tetrahydrothiophene-pyridine hybrid () complicates purification but may enhance selectivity .

Q & A

Q. What protocols resolve contradictory data on the compound’s thermal stability across studies?

  • Methodological Answer : Thermogravimetric analysis (TGA) under controlled humidity clarifies decomposition pathways. Compare DSC profiles with structurally similar fluoropropanols to identify degradation thresholds .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported yields for multi-step syntheses of this compound?

  • Methodological Answer : Systematically vary purification methods (e.g., column chromatography vs. recrystallization) and characterize intermediates via HRMS. Contradictions often arise from residual solvents or unoptimized protecting group strategies .

Q. Why do biological activity assays of similar fluorinated amino alcohols show variability across cell lines?

  • Methodological Answer : Differences in membrane permeability (logP) and efflux pump expression (e.g., P-gp) affect intracellular concentrations. Use orthogonal assays (e.g., SPR for target binding) to isolate compound-specific effects .

Methodological Troubleshooting

Q. Low yield in the final coupling step: What variables require optimization?

  • Methodological Answer : Screen catalysts (e.g., Pd(OAc)₂ vs. CuI), adjust stoichiometry of the thienylmethyl halide, and ensure anhydrous conditions. Sonication can disperse insoluble fluorinated intermediates .

Q. Unexpected byproducts during fluorination: How to identify their origin?

  • Methodological Answer : Use ¹⁹F NMR to detect polyfluorinated species. Computational modeling of transition states identifies whether byproducts arise from radical pathways or SN2 mechanisms .

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